molecular formula C6H8F3N3 B15262193 (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine

(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine

Cat. No.: B15262193
M. Wt: 179.14 g/mol
InChI Key: BDTVUJQDDFCPQO-YFKPBYRVSA-N
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Description

(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine is a compound characterized by the presence of a trifluoromethyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of reductive amination, where the reactions take place in solvents that are inert under the reaction conditions, often in the presence of an acid and/or a water-removing agent as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated amines and imidazole derivatives. Examples are:

  • 1,1,1-Trifluoro-2-(1H-imidazol-4-yl)ethan-2-amine
  • 1,1,1-Trifluoro-3-(1H-imidazol-2-yl)propan-2-amine

Uniqueness

The uniqueness of (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine lies in its specific stereochemistry and the position of the trifluoromethyl group, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C6H8F3N3

Molecular Weight

179.14 g/mol

IUPAC Name

(2S)-1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)5(10)1-4-2-11-3-12-4/h2-3,5H,1,10H2,(H,11,12)/t5-/m0/s1

InChI Key

BDTVUJQDDFCPQO-YFKPBYRVSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(F)(F)F)N

Canonical SMILES

C1=C(NC=N1)CC(C(F)(F)F)N

Origin of Product

United States

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